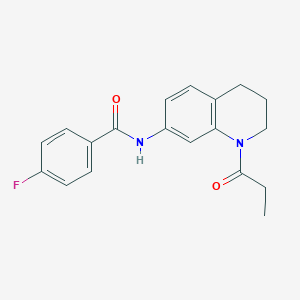

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 4-fluorobenzamide moiety at the 7-position. This compound belongs to a broader class of benzamide derivatives, which are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGOCPXBJFBMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced purification techniques, such as column chromatography and recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Formation of corresponding quinone derivatives.

Reduction: Reduction of the quinoline ring to produce tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups at different positions on the tetrahydroquinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors, while the propanoyl group and tetrahydroquinoline moiety contribute to its overall biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulkiness : The isobutyryl group in the tert-butyl analog (MW 378.51) increases lipophilicity (logP 4.5) but introduces acute oral toxicity (H302) and irritation risks .

- Solubility: The benzoyl-substituted analog (logSw -4.26) shows poor aqueous solubility, likely due to its aromatic substituent, whereas the propanoyl group in the target compound may improve solubility .

Crystallographic and Structural Insights

- Target Compound vs. 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide: The dioxoisoindolin analog crystallizes in the monoclinic space group P2₁/n with extensive N–H···O and O–H···O hydrogen bonding, forming a 3D framework .

Role of SHELX Software : Structural refinements for similar compounds (e.g., ) rely on SHELXL, a widely used program for small-molecule crystallography .

Biological Activity

The compound 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHFNO

- Molecular Weight: 274.33 g/mol

The presence of a fluorine atom in the structure often enhances lipophilicity and may improve the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro substituent can enhance binding affinity through hydrogen bonding and electrostatic interactions. The propanoyl-tetrahydroquinoline moiety modulates the compound's pharmacokinetic properties.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting bacterial growth or inflammatory responses.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing various physiological processes.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. The mechanism involves inhibition of bacterial folic acid synthesis by targeting enzymes like dihydropteroate synthase.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. Its structural similarity to known anti-inflammatory agents points to potential applications in treating conditions characterized by inflammation.

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several derivatives of tetrahydroquinoline compounds against various bacterial strains. The results demonstrated that this compound showed promising activity against resistant strains of Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

In Vivo Studies

In vivo studies using animal models have shown that administration of the compound significantly reduces inflammation markers in induced models of arthritis. This suggests a potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.